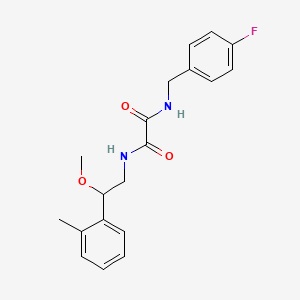

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-terminal: A 4-fluorobenzyl group, featuring a benzene ring with a fluorine atom at the para position.

- N2-terminal: A 2-methoxy-2-(o-tolyl)ethyl group, combining a methoxy moiety and an o-tolyl (2-methylphenyl) group on an ethyl backbone.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-13-5-3-4-6-16(13)17(25-2)12-22-19(24)18(23)21-11-14-7-9-15(20)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANPFKGIKSBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(o-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate oxalyl chloride derivative by reacting oxalyl chloride with 4-fluorobenzylamine.

Step 2: Reaction of the intermediate with 2-methoxy-2-(o-tolyl)ethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares the target compound with key oxalamide derivatives from the evidence:

Key Observations :

- Aromatic Substitutions: The 4-fluorobenzyl group in the target compound differs from S336’s dimethoxybenzyl, which enhances metabolic stability in flavoring agents .

- N2 Side Chain : The 2-methoxy-2-(o-tolyl)ethyl group introduces steric hindrance from the o-tolyl moiety, which may influence receptor binding or solubility compared to linear chains (e.g., 4-methoxyphenethyl in Compound 28) .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique oxalamide structure, which is significant for various pharmacological applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The presence of the fluorobenzyl and methoxy groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21FN2O |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1797281-32-3 |

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The oxalamide moiety may facilitate hydrogen bonding, enhancing the compound's binding affinity to biological targets. Preliminary studies suggest that it could act as an inhibitor or modulator of certain pathways, although further investigation is required to elucidate the exact mechanisms.

Biological Activity Assays

Research has demonstrated that this compound exhibits noteworthy biological activities, particularly in anticancer research.

Antitumor Activity

In vitro studies have evaluated the compound's cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Moderate cytotoxicity observed |

| T47D (Breast Cancer) | 3.5 | Significant growth inhibition |

| K562 (Leukemia) | 4.0 | Cytotoxic effects noted |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has potential as an anticancer agent, particularly against breast cancer cell lines.

Case Studies

Several case studies have explored the biological activity of oxalamides similar to this compound:

- Case Study on Antitumor Efficacy : A study involving a series of oxalamide derivatives showed that modifications in substituent groups significantly influenced their antitumor activity. The presence of fluorine in the benzyl group was correlated with enhanced potency against breast cancer cell lines .

- Mechanistic Insights : Another investigation focused on the mechanistic pathways involved in the action of oxalamides, revealing that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. Table 1: Example Synthesis Parameters from Related Oxalamides

Basic: How is the purity and structural integrity of this compound confirmed using spectroscopic methods?

Methodological Answer:

Characterization relies on multinuclear NMR , HRMS , and X-ray crystallography :

- 1H/13C/19F NMR : In a related oxalamide, diagnostic peaks include:

- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated as 305.1102, observed 305.1090) .

- X-ray crystallography : Resolve conformational preferences (e.g., planar amide linkages and torsional angles in similar fluorobenzyl derivatives) .

Advanced: How can researchers address discrepancies in NMR data during synthesis (e.g., unexpected splitting or shifts)?

Methodological Answer:

Discrepancies may arise from:

- Rotameric equilibria : Amide bonds can exhibit restricted rotation, causing peak splitting. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals .

- Impurities : Compare HRMS data with theoretical values to identify byproducts (e.g., incomplete coupling or hydrolysis).

- Solvent effects : Ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CDCl3 shifts) .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally related fluorobenzylidene compounds .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

Key optimizations include:

- Stepwise coupling : Isolate intermediates (e.g., mono-amide) before introducing the second amine to reduce competing reactions .

- Catalysis : Explore Brønsted acids (e.g., p-TsOH) or coupling agents (e.g., HATU) to accelerate amidation, as seen in peptide synthesis .

- Solvent selection : Use dichloromethane (DCM) for oxalyl chloride reactions to enhance reactivity .

- Temperature gradients : Gradual warming (e.g., -40°C → -20°C) minimizes decomposition, as shown in glycosylation reactions .

Q. Table 2: Yield Optimization Techniques

Advanced: What structure-activity relationship (SAR) insights can guide functional group modifications?

Methodological Answer:

While direct biological data is unavailable, SAR principles from related compounds suggest:

- Fluorine substitution : Enhances metabolic stability and lipophilicity (e.g., 4-fluorobenzyl in pharmacopeial compounds ).

- Methoxy groups : Adjust electron density in aromatic rings, potentially modulating receptor binding (observed in kinase inhibitors ).

- Steric effects : o-Tolyl groups may restrict rotational freedom, impacting target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.